
AC-Ala-gln-ala-pna
説明
“AC-Ala-gln-ala-pna” is a chemical compound . It is a dipeptide consisting of alanine and glutamine . This compound holds the key to unlocking new insights in various fields, from drug development to bioengineering.
Synthesis Analysis
The production of Ala-Gln by the E. coli expressing α-amino acid ester acyltransferase was a promising technical route due to its high enzyme activity . The immobilized E. coli expressing α-amino acid ester acyltransferase was applied for the continuous production of Ala-Gln .
Molecular Structure Analysis
Two new crystalline forms (form III and form IV) and a DMSO solvate form (S DMSO) of Ala–Gln were discovered in this study, which were distinguished from the known forms by Raman spectroscopy and powder X-ray diffraction (PXRD) .
Chemical Reactions Analysis
The hydrolysis of acetyl (Ac)-Ala-Ala, Ac-Ala- Ala-Ala, ac- etylalanine p-nitroanilide, and acetylalanine B-naph- thylamide were investigated .
科学的研究の応用
Endotoxin Quantification
The compound is used in the quantification of endotoxins . The Thermo Scientific™ Pierce™ Chromogenic Endotoxin Quant Kit utilizes a chromogenic substrate similar to AC-Ala-Gln-Ala-pNA for endotoxin detection. When Limulus amebocytes encounter lipopolysaccharides (LPS) from gram-negative bacteria, an enzymatic cascade is activated, releasing p-nitroaniline (pNA) from the substrate, which can be quantified spectrophotometrically .
Clinical Nutrition
AC-Ala-Gln-Ala-pNA: is structurally related to l-Alanyl-l-Glutamine (Ala-Gln) , which has significant potential in clinical nutrition. Ala-Gln is synthesized for its unique physicochemical properties that offer advantages over free glutamine, especially under conditions like strenuous exercise, injury, and infection .
Microbial Cell Factories
In microbial cell factories, the related dipeptide Ala-Gln is produced by immobilized Pichia pastoris expressing α-amino acid ester acyltransferase. This biotechnological approach is considered more economical and practical for industrial-scale production of Ala-Gln, which is used in various applications including clinical nutrition .
Molecular Diagnostics
Peptide Nucleic Acids (PNAs), which include compounds like AC-Ala-Gln-Ala-pNA , are used in molecular diagnostics for the rapid detection of foodborne pathogens. Their unique properties make them suitable for various modifications and applications in detecting bacterial contamination .
Biocatalysis
The compound’s related dipeptide, Ala-Gln, is produced using biocatalysis methods. This involves the use of whole-cell biocatalysts, which are more sustainable and efficient compared to traditional chemical synthesis methods .
Pharmaceutical Research
In pharmaceutical research, the compound’s related dipeptide Ala-Gln is explored for its potential to improve the stability and solubility of pharmaceuticals. Its unique properties may enhance the delivery and efficacy of certain drugs .
Biosensor Development
The chromogenic reaction involving AC-Ala-Gln-Ala-pNA is utilized in developing biosensors. These biosensors can detect bacterial endotoxins rapidly and with high sensitivity, which is crucial in medical diagnostics and environmental monitoring .
Enzyme Activity Studies
The compound is used in studying enzyme activities, particularly those involved in the clotting cascade triggered by endotoxins. This has implications for understanding and developing treatments for conditions associated with abnormal clotting .
作用機序
Target of Action
The primary target of AC-Ala-gln-ala-pna is the α-amino acid ester acyltransferase (BPA) in Escherichia coli . This enzyme plays a crucial role in the production of L-Alanyl-L-Glutamine (Ala-Gln), a common parenteral nutritional supplement .
Mode of Action
AC-Ala-gln-ala-pna interacts with its target by overexpressing the α-amino acid ester acyltransferase (BPA) in Escherichia coli . This overexpression leads to an increase in the production of Ala-Gln . The degradation of ala-gln is detected under prolonged incubation, and endogenous broad-spectrum dipeptidase may be the primary cause .
Biochemical Pathways
The biochemical pathway affected by AC-Ala-gln-ala-pna involves the production of Ala-Gln by Escherichia coli expressing α-amino acid ester acyltransferase . The degradation rate of Ala-Gln was alleviated by 48% compared with the control when a CRISPR-Cas9 method was used to target pepA, pepB, pepD, pepN, dpp, and dtp to knock out one or more target genes .
Pharmacokinetics
It is known that the compound is involved in the production of ala-gln, which is stable and shows no spontaneous breakdown . In a cell culture, the living cells gradually release glutamine from the dipeptide by secretion of peptidases .
Result of Action
The result of the action of AC-Ala-gln-ala-pna is the increased production of Ala-Gln . The accumulation of Ala-Gln with B pADN PA (BPA- ΔpepADN) was 129% of the control, proving that the ΔpepADN knockout is conducive to the accumulation of dipeptide .
Action Environment
The action environment of AC-Ala-gln-ala-pna is primarily within the cellular environment of Escherichia coli It is known that the degradation of ala-gln is detected under prolonged incubation .
Safety and Hazards
特性
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O7.H3N/c1-10(21-12(3)26)18(29)24-15(8-9-16(20)27)19(30)22-11(2)17(28)23-13-4-6-14(7-5-13)25(31)32;/h4-7,10-11,15H,8-9H2,1-3H3,(H2,20,27)(H,21,26)(H,22,30)(H,23,28)(H,24,29);1H3/t10-,11-,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNVJHOYUYZDLX-JEXFAWMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AC-Ala-gln-ala-pna | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



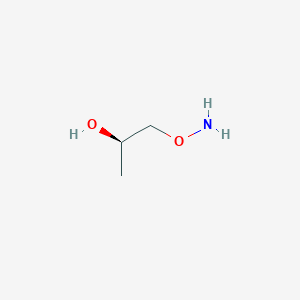
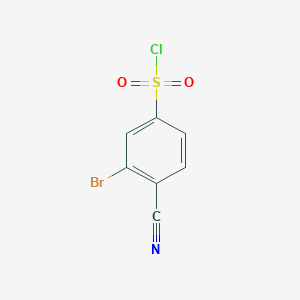
![[1,3'-Bipyrrolidine]-2,5-dione hydrochloride](/img/structure/B1380524.png)
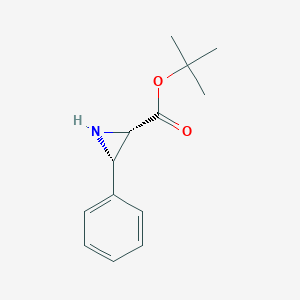
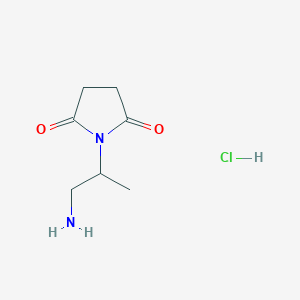
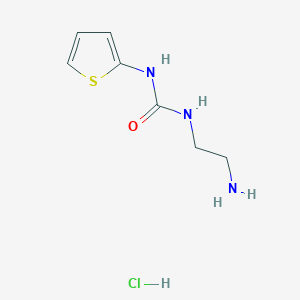

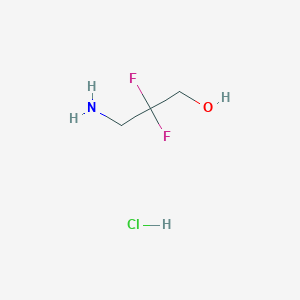

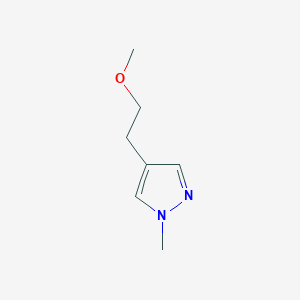
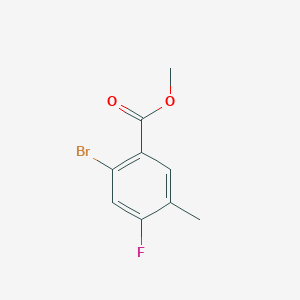
![9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1380539.png)
![2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers](/img/structure/B1380542.png)
![1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B1380544.png)